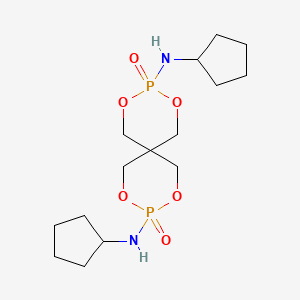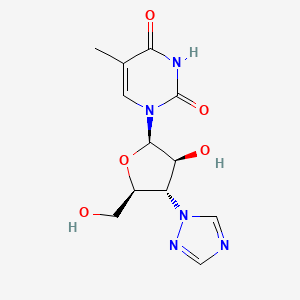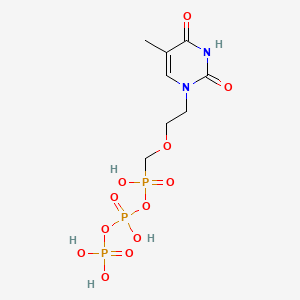
N-(2-Diphosphorylphosphonylmethoxyethyl)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Diphosphorylphosphonylmethoxyethyl)thymine: is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to thymine, a pyrimidine nucleobase found in DNA
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)thymine typically involves the coupling of thymine with a phosphorylated ethyl groupThe final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and efficient, minimizing the use of expensive coupling reagents .
化学反应分析
Types of Reactions: N-(2-Diphosphorylphosphonylmethoxyethyl)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphoryl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can be further utilized in different applications .
科学研究应用
Chemistry: In chemistry, N-(2-Diphosphorylphosphonylmethoxyethyl)thymine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic properties .
Biology: In molecular biology, this compound is used in the study of DNA replication and repair mechanisms. It acts as a substrate for various enzymes involved in nucleic acid metabolism, providing insights into the molecular processes governing genetic information .
Medicine: Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of nucleic acid-based materials and as a reagent in biochemical assays. Its versatility and reactivity make it valuable for various industrial applications .
作用机制
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)thymine involves its incorporation into DNA or RNA strands during nucleic acid synthesis. Once incorporated, it can disrupt the normal function of the nucleic acids, leading to the inhibition of viral replication or cancer cell growth. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity .
相似化合物的比较
Thymidine: A naturally occurring nucleoside that pairs with deoxyadenosine in DNA.
Zidovudine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS. It is a nucleoside reverse transcriptase inhibitor.
2’-Deoxy-5-methyluridine: Another thymine analog used in various biochemical applications.
Uniqueness: N-(2-Diphosphorylphosphonylmethoxyethyl)thymine is unique due to its specific phosphorylated structure, which enhances its reactivity and potential for incorporation into nucleic acids. This structural modification distinguishes it from other thymine analogs and contributes to its diverse applications in scientific research and industry .
属性
CAS 编号 |
130029-16-2 |
|---|---|
分子式 |
C8H15N2O12P3 |
分子量 |
424.13 g/mol |
IUPAC 名称 |
[hydroxy(phosphonooxy)phosphoryl]oxy-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)ethoxymethyl]phosphinic acid |
InChI |
InChI=1S/C8H15N2O12P3/c1-6-4-10(8(12)9-7(6)11)2-3-20-5-23(13,14)21-25(18,19)22-24(15,16)17/h4H,2-3,5H2,1H3,(H,13,14)(H,18,19)(H,9,11,12)(H2,15,16,17) |
InChI 键 |
CHOTUYXMZJBCQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)

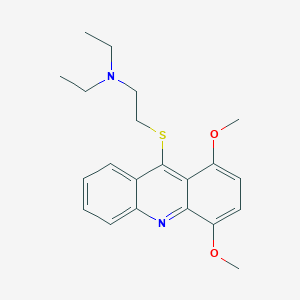
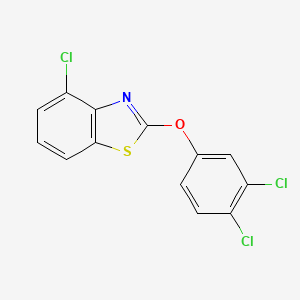

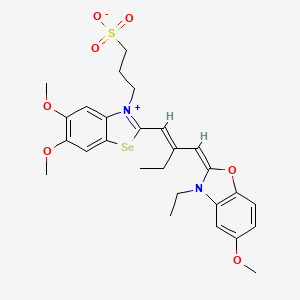
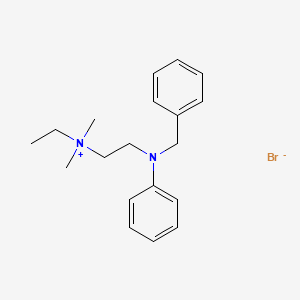
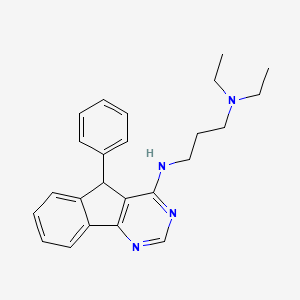
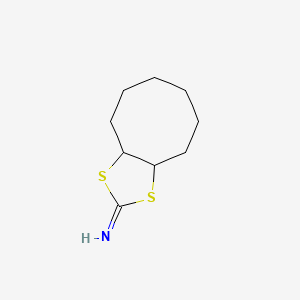
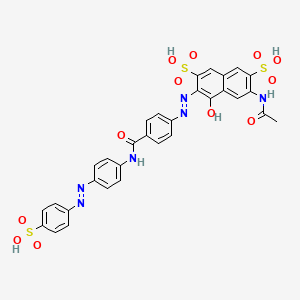
![2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one](/img/structure/B12787904.png)

